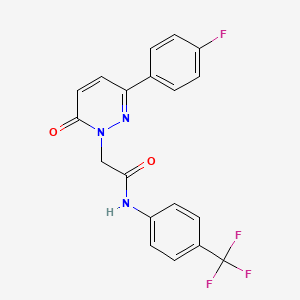

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a pyridazinone derivative characterized by a 4-fluorophenyl substituent on the pyridazinone ring and a 4-(trifluoromethyl)phenyl acetamide moiety. Its molecular formula is C20H16FN3O3, with a molecular weight of 365.4 g/mol . The trifluoromethyl (CF3) and fluorine substituents are electron-withdrawing groups, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F4N3O2/c20-14-5-1-12(2-6-14)16-9-10-18(28)26(25-16)11-17(27)24-15-7-3-13(4-8-15)19(21,22)23/h1-10H,11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZSDVEYZGLRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 3-(4-fluorophenyl)-6-oxopyridazine. The final step involves the acylation of this intermediate with 4-(trifluoromethyl)phenylacetyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Mechanism | References |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | 6M HCl, reflux, 12–24 hours | 2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid + 4-(trifluoromethyl)aniline | Nucleophilic attack by water on protonated amide | |

| Base-catalyzed hydrolysis | 2M NaOH, 80°C, 8–12 hours | Sodium 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetate + 4-(trifluoromethyl)aniline | Saponification via hydroxide ion attack |

Hydrolysis kinetics depend on steric hindrance from the trifluoromethylphenyl group, which slows reaction rates compared to simpler acetamides.

Reactivity of the Pyridazinone Ring

The pyridazinone core exhibits redox and electrophilic substitution behavior:

Oxidation

-

Ring oxidation : Under strong oxidants (e.g., KMnO₄), the 6-oxo group may facilitate further oxidation, leading to ring cleavage or hydroxylation at adjacent positions .

-

Side-chain oxidation : The 4-fluorophenyl group’s electron-withdrawing nature stabilizes the ring against oxidation, limiting degradation under mild conditions .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone’s double bonds, forming dihydropyridazine derivatives, though this is rarely employed due to loss of bioactivity .

Aromatic Substitution Reactions

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS):

Fluorine’s electronegativity and the pyridazinone’s electron-withdrawing effects activate the phenyl ring for NAS, though yields vary due to steric constraints .

Stability Under Thermal and Photolytic Conditions

-

Thermal stability : Decomposition occurs above 250°C, releasing CO and HF gases (observed via TGA-MS).

-

Photolysis : UV irradiation (254 nm) induces C-F bond cleavage, forming radical intermediates that dimerize or react with solvents.

Experimental Considerations

-

Analytical monitoring : HPLC and LC-MS are critical for tracking reaction progress due to the compound’s UV activity (λmax = 270 nm).

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates reaction products .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in structural modifications for pharmacokinetic optimization. Further studies are needed to explore its participation in cross-coupling and cycloaddition reactions.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyridazinone derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications in the substituents on the pyridazinone scaffold can enhance its cytotoxic effects against breast and lung cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyridazinone derivatives have been found to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The presence of the trifluoromethyl group may enhance the compound's ability to interact with biological targets involved in inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The incorporation of fluorine atoms is known to enhance lipophilicity, which may improve the compound's ability to penetrate microbial membranes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyridazinone derivatives is crucial for optimizing their pharmacological profiles. Key factors influencing activity include:

- Substitution Patterns : The position and nature of substituents on the pyridazinone ring significantly affect biological activity.

- Fluorination : The introduction of fluorine atoms can enhance metabolic stability and bioavailability.

A comparative analysis of similar compounds indicates that modifications to the aromatic rings can lead to improved potency and selectivity against specific biological targets.

Case Study 1: Anticancer Screening

In a study published by the American Chemical Society, a series of pyridazinone derivatives were synthesized and screened for anticancer activity. Among them, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of pyridazinones revealed that these compounds inhibit the NF-kB signaling pathway, which is critical in mediating inflammatory responses. The study highlighted the potential of this compound as a lead compound for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The pyridazinone moiety may also contribute to its activity by stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogues of Pyridazinone Derivatives

The target compound shares a pyridazinone core with several analogs, but variations in substituents lead to distinct physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyridazinone-Based Acetamides

Key Differences in Substituent Effects

- Electron-Withdrawing vs. In contrast, methoxy () or methylthio () substituents are electron-donating, which may reduce binding affinity but improve solubility.

- Fluorination Patterns :

- Synthetic Accessibility: Compounds with bromo or iodo substituents () exhibit lower yields (10–46%), likely due to steric hindrance during coupling reactions .

Pharmacological Implications

- Metabolic Stability: Fluorinated analogs () are less prone to cytochrome P450-mediated oxidation, extending half-life in vivo compared to non-fluorinated derivatives .

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the pyridazinone derivatives, characterized by its unique structural properties that suggest potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₉FN₂O₃

- Molecular Weight : 248.21 g/mol

- CAS Number : 853318-09-9

- IUPAC Name : 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₉FN₂O₃ |

| Molecular Weight | 248.21 g/mol |

| CAS Number | 853318-09-9 |

| IUPAC Name | 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid |

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer domains. The presence of fluorine atoms in its structure enhances its lipophilicity, potentially increasing bioavailability and effectiveness.

Anti-inflammatory Activity

Compounds similar to This compound have shown promising anti-inflammatory properties. Studies indicate that the compound can inhibit various inflammatory pathways, likely through interactions with enzymes involved in inflammatory responses.

The mechanism involves binding to specific enzymes or receptors, inhibiting their activity, and thereby modulating metabolic pathways. The fluorine substituents may enhance binding affinity due to their electron-withdrawing nature, which can stabilize interactions with target proteins.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have demonstrated cytotoxic effects, suggesting it may serve as a lead compound in cancer therapy.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, with some derivatives showing IC₅₀ values below 20 μM .

- Inhibition Studies : Another study focused on the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). The compound demonstrated moderate inhibitory effects against these targets, which are crucial in inflammatory processes .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Anti-inflammatory Effects : The compound's ability to modulate NF-kB activity suggests potential for reducing inflammation through epigenetic mechanisms .

- Antimicrobial Activity : Similar compounds have shown efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA), indicating a broader spectrum of biological activity .

Q & A

Basic: What are the key synthetic routes for 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, and how can purity be optimized?

Methodological Answer:

The compound is synthesized via multi-step organic reactions, including:

- Heterocyclic ring formation : Cyclocondensation of hydrazine derivatives with diketones to construct the pyridazinone core .

- Acetamide coupling : Use of carbodiimide-based coupling agents (e.g., DCC) to attach the 4-(trifluoromethyl)phenyl group to the pyridazinone intermediate .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .

Advanced: How can researchers resolve contradictions in biological activity data across different in vitro models?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). To address this:

- Standardize protocols : Use validated cell lines (e.g., HEK293 for kinase assays, HepG2 for metabolic studies) and control for serum content .

- Dose-response curves : Perform triplicate experiments with 8–10 concentration points to calculate IC50/EC50 values accurately.

- Mechanistic validation : Combine enzymatic assays (e.g., fluorometric protease assays) with cellular thermal shift assays (CETSA) to confirm target engagement .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : 1H/13C NMR to confirm substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.4 ppm; trifluoromethyl group at δ 119–121 ppm in 13C) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]+ = 421.12) .

- X-ray crystallography : Resolve crystal structure for absolute configuration (e.g., monoclinic P21/c space group, as seen in similar pyridazinones) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Scaffold modification : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or adjusting the acetamide linker length) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against off-target proteins (e.g., CYP450 isoforms) .

- In vitro profiling : Test analogs against a panel of 50+ kinases/proteases to identify selectivity hotspots .

Basic: What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

- Liver microsome assays : Incubate the compound with human/rat microsomes (NADPH cofactor) to identify metabolic soft spots (e.g., ester hydrolysis) .

- Stabilization approaches : Introduce electron-withdrawing groups (e.g., CF3) to slow oxidative metabolism or replace labile esters with amides .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .

Advanced: How can researchers validate in vivo efficacy without off-target toxicity?

Methodological Answer:

- Pharmacokinetic profiling : Conduct rodent studies with IV/PO dosing to calculate AUC, Cmax, and half-life. Use LC-MS/MS for plasma quantification .

- Toxicity screening : Perform hERG channel inhibition assays (patch-clamp) and Ames tests for mutagenicity .

- Disease models : Use xenograft models (e.g., HT-29 colon cancer) with biomarker analysis (e.g., caspase-3 activation) to correlate efficacy with target modulation .

Basic: What analytical methods are used to detect polymorphic forms?

Methodological Answer:

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms .

- Thermal analysis : DSC to detect melting point variations (>5°C differences indicate distinct polymorphs).

- Solubility testing : Shake-flask method in PBS (pH 7.4) to assess bioavailability implications of polymorphism .

Advanced: How can aqueous solubility be enhanced for in vivo applications?

Methodological Answer:

- Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin complexes (e.g., sulfobutylether-β-cyclodextrin) .

- Prodrug design : Introduce phosphate esters or glycosides at the acetamide group for transient solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to improve dissolution kinetics .

Basic: How is stability under accelerated storage conditions assessed?

Methodological Answer:

- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for hydrolytic (e.g., pyridazinone ring cleavage) or oxidative products (e.g., N-oxide formation) .

- Light exposure : Use ICH Q1B guidelines (1.2 million lux hours) to detect photodegradation.

Advanced: What computational tools predict binding modes to biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Run 100-ns simulations (GROMACS) to assess protein-ligand complex stability .

- Free energy perturbation (FEP) : Calculate ΔΔG values for analog binding to prioritize synthetic targets .

- Machine learning : Train QSAR models with ChEMBL data to predict IC50 against kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.